2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(trifluoromethyl)benzylamine with 3-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyridinecarboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This compound may also influence various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-1-(4-(Trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxylic acid
- 1-(4-(Trifluoromethyl)benzyl)-3-pyridinecarboxamide
- N-(3-(Trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide
Uniqueness
Compared to similar compounds, 2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide stands out due to its unique combination of trifluoromethyl groups and pyridine ring. This structural feature enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6N2O2/c22-20(23,24)14-8-6-13(7-9-14)12-29-10-2-5-17(19(29)31)18(30)28-16-4-1-3-15(11-16)21(25,26)27/h1-11H,12H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLMGNOZTHTHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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